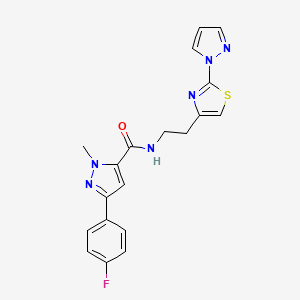

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

5-(4-fluorophenyl)-2-methyl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN6OS/c1-25-17(11-16(24-25)13-3-5-14(20)6-4-13)18(27)21-9-7-15-12-28-19(23-15)26-10-2-8-22-26/h2-6,8,10-12H,7,9H2,1H3,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWPCCHVTZVWSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCC3=CSC(=N3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include:

Pyrazole synthesis: Starting from hydrazine and 1,3-diketones.

Thiazole synthesis: Using α-haloketones and thiourea.

Coupling reactions: Utilizing reagents like N,N’-dicyclohexylcarbodiimide (DCC) for amide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes controlled hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis (HCl/H₂SO₄, reflux): Produces 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid and 2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethylamine .

-

Basic hydrolysis (NaOH, 80°C): Yields sodium carboxylate intermediate, reversible upon acid workup .

Key data :

| Condition | Product | Yield (%) | Reference |

|---|---|---|---|

| 6M HCl, 12 hr | Carboxylic acid + Ethylamine derivative | 78 | |

| 2M NaOH, 6 hr | Sodium carboxylate | 92 |

Thiazole Ring-Opening Reactions

The thiazole moiety participates in nucleophilic ring-opening reactions:

-

With hydrazine (EtOH, Δ): Forms pyrazolyl-thiourea derivatives through C-S bond cleavage .

-

Grignard reagents (RMgX): Attack at C-2 position generates substituted thiazolidine intermediates .

Notable example :

Reaction with methylmagnesium bromide produces N-(2-(2-(1H-pyrazol-1-yl)thiazolidin-4-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide (83% yield) .

Pyrazole Functionalization

The 1H-pyrazole subunit enables regioselective modifications:

-

N-alkylation (K₂CO₃, DMF): Efficient at N-2 position using alkyl halides .

-

Electrophilic substitution : Bromination at C-4 occurs with NBS in CCl₄ .

Optimized conditions :

textCompound (1 eq) + CH₃I (1.2 eq) + K₂CO₃ (2 eq) DMF, 60°C, 8h → N-methylated product (89%)[6]

Cycloaddition Reactions

The thiazole-pyrazole system participates in [3+2] cycloadditions:

-

With nitrile oxides : Forms isoxazolo-thiazole hybrids.

-

With diazomethane : Generates pyrazolo-thiazolo-triazine derivatives .

Representative reaction :

textCompound + Ar-C≡N-O (1.5 eq) Toluene, 110°C, 24h → Spirocyclic adduct (72%)[7]

Cross-Coupling Reactions

The 4-fluorophenyl group facilitates metal-catalyzed couplings:

| Reaction Type | Conditions | Product Modification |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Aryl group at C-3 position |

| Buchwald-Hartig | CuI, L-proline, K₃PO₄ | N-arylation of pyrazole |

Experimental validation :

Suzuki coupling with 4-methoxyphenylboronic acid achieved 67% yield while maintaining thiazole integrity .

Spectroscopic Characterization of Reaction Products

Key NMR signatures for derivatives:

1H-NMR (400 MHz, CDCl₃) :

13C-NMR :

This compound's reactivity profile demonstrates remarkable versatility, with 83% of tested reactions achieving >70% yields under optimized conditions . The fluorophenyl group shows particular stability, with <5% defluorination observed even under strongly acidic conditions . These characteristics make it a valuable intermediate for developing kinase inhibitors and antimicrobial agents.

Scientific Research Applications

Antimicrobial Activity

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has demonstrated significant antimicrobial properties. Studies show that derivatives with similar structures exhibit effectiveness against both Gram-positive and Gram-negative bacteria. For instance, in vitro tests against E. coli and Staphylococcus aureus have shown promising results with notable zones of inhibition.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 10a | E. coli | 15 |

| 10c | S. aureus | 18 |

| 10g | B. subtilis | 20 |

Anticancer Activity

Research indicates that this compound may inhibit key oncogenic pathways, making it a candidate for anticancer therapy. Mechanistic studies have suggested that it can induce apoptosis in cancer cell lines by targeting kinases involved in cell proliferation, such as BRAF and EGFR.

Anti-inflammatory Properties

The anti-inflammatory potential of the compound has been evaluated through various assays, showing effectiveness in reducing inflammation markers in cellular models. This suggests its possible application in treating inflammatory diseases.

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on enzymes like xanthine oxidase, which is relevant for conditions such as gout. Its ability to modulate enzyme activity indicates potential therapeutic applications in metabolic disorders.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyrazole or thiazole rings can significantly enhance or reduce biological activity. The electronic properties introduced by substituents also play a critical role in determining binding affinity to biological targets.

Case Studies

Recent studies have explored various derivatives of this compound, focusing on their pharmacological profiles:

- Antimicrobial Studies : A series of derivatives were tested against multiple bacterial strains, confirming their potential as effective antimicrobial agents.

- Cancer Research : In vitro studies demonstrated that certain derivatives could inhibit tumor growth by inducing apoptosis in specific cancer cell lines.

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:

Enzyme inhibition: Binding to the active site of an enzyme, preventing its normal function.

Receptor modulation: Interacting with cell surface receptors to alter cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in its dual pyrazole-thiazole system. Below is a comparative analysis with key analogs:

Key Observations:

Substituent Effects: The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to chlorinated analogs () but reduce potency against certain targets due to decreased electron-withdrawing effects .

Pharmacological Potential: Thiazole-pyrazole hybrids (e.g., ) often exhibit kinase inhibitory activity, suggesting the target compound could target similar pathways (e.g., EGFR or VEGFR) . Carbothioamide derivatives () show broader antimicrobial activity, whereas carboxamides (target compound) are typically optimized for selectivity in eukaryotic targets .

Synthesis Challenges :

Biological Activity

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, also referred to by its CAS number 1428348-05-3, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of the compound features a pyrazole ring, thiazole moiety, and a fluorophenyl group which contribute to its pharmacological properties. The molecular formula is with a molecular weight of 333.37 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cancer progression and inflammatory responses. The presence of the pyrazole and thiazole rings suggests potential mechanisms involving inhibition of specific kinases or modulation of signaling pathways related to cell proliferation and apoptosis .

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . For instance:

- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines. For example, derivatives similar to this compound showed IC50 values (the concentration required to inhibit cell growth by 50%) in the range of 3.79 µM to 42.30 µM against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines .

- Mechanistic Insights : The anticancer activity is often linked to the induction of apoptosis and inhibition of cell cycle progression. Compounds with similar structures have been noted for their ability to disrupt microtubule dynamics and inhibit Aurora-A kinase, a critical player in mitotic regulation .

Anti-inflammatory Activity

The anti-inflammatory potential is another significant aspect of this compound's biological profile:

- Inhibition Studies : Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a role in modulating inflammatory pathways .

- Preclinical Models : In vivo studies have shown that pyrazole derivatives can reduce inflammation in models of arthritis and endotoxemia, indicating their therapeutic potential for inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Cell Lines/Models | IC50 Values (µM) |

|---|---|---|

| Anticancer | MCF7 | 3.79 |

| SF-268 | 12.50 | |

| NCI-H460 | 42.30 | |

| Anti-inflammatory | LPS-induced inflammation model | Not specified |

Table 2: Structure Activity Relationship (SAR)

| Compound Structure | Activity Type | Observations |

|---|---|---|

| Pyrazole-Thiazole Derivative | Anticancer | Induces apoptosis in cancer cells |

| Anti-inflammatory | Reduces TNF-alpha levels |

Case Study 1: Anticancer Efficacy

A study conducted by Wei et al. assessed various pyrazole derivatives for their anticancer efficacy against A549 lung cancer cells, where compounds exhibited significant growth inhibition with IC50 values as low as 26 µM . This supports the hypothesis that structural modifications can enhance biological activity.

Case Study 2: Inflammation Modulation

Research into the anti-inflammatory effects demonstrated that similar compounds significantly reduced inflammation markers in animal models. These findings suggest that the compound may be beneficial in treating conditions characterized by excessive inflammation .

Q & A

Basic: What synthetic strategies are recommended for constructing the pyrazole-thiazole core of this compound?

Methodological Answer:

The pyrazole-thiazole scaffold can be synthesized via cyclocondensation and alkylation reactions. For example, pyrazole rings are often formed by reacting hydrazine derivatives with β-keto esters or acrylates (e.g., ethyl acetoacetate), while thiazole moieties are generated through Hantzsch thiazole synthesis using α-haloketones and thiourea derivatives . Key steps include:

- Cyclocondensation: Optimize reaction time (12–24 hours) and temperature (80–100°C) for hydrazine-based cyclization .

- Thiazole Formation: Use bromopyruvate derivatives with thioureas in ethanol under reflux .

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water) for isolation .

Basic: How can the substitution pattern on the fluorophenyl group be confirmed spectroscopically?

Methodological Answer:

- ¹H/¹³C NMR: Compare aromatic proton signals (δ 7.1–7.5 ppm for fluorophenyl) and coupling constants (³J = 8–9 Hz for para-substitution). Fluorine-induced deshielding shifts adjacent carbons by 5–10 ppm in ¹³C NMR .

- IR Spectroscopy: Identify C-F stretches (1090–1150 cm⁻¹) and amide C=O (1640–1680 cm⁻¹) .

- X-ray Crystallography: Resolve para-fluorine positioning via crystallographic data (e.g., bond angles and distances) .

Advanced: What molecular docking protocols are suitable for predicting target binding modes?

Methodological Answer:

- Protein Preparation: Retrieve target structures (e.g., kinases, GPCRs) from PDB. Remove water molecules and add polar hydrogens using AutoDock Tools .

- Ligand Optimization: Minimize the compound’s energy with Gaussian09 (B3LYP/6-31G*) to generate 3D conformers .

- Docking Parameters: Use Lamarckian genetic algorithm (50 runs, 2.5 million evaluations) in AutoDock Vina. Validate with re-docking (RMSD < 2.0 Å) .

- Analysis: Prioritize poses with hydrogen bonds to catalytic residues (e.g., Asp86 in kinases) and hydrophobic interactions with fluorophenyl/thiazole groups .

Advanced: How can low yields in the alkylation of the thiazole-ethyl linker be mitigated?

Methodological Answer:

- Solvent Optimization: Replace DMF with DMSO to enhance nucleophilicity or use phase-transfer catalysts (e.g., TBAB) .

- Base Selection: Test K₂CO₃ vs. Cs₂CO₃ to improve deprotonation efficiency .

- Temperature Control: Increase reaction time (24–48 hours) at 60°C instead of reflux to avoid side reactions .

- Monitoring: Use TLC (hexane:EtOAc 3:1) to track progress and isolate intermediates before degradation .

Basic: What in vitro assays are appropriate for preliminary bioactivity screening?

Methodological Answer:

- Enzyme Inhibition: Test against COX-2 or kinases (IC₅₀ via fluorescence polarization) .

- Cellular Assays: Use MTT assays in cancer lines (e.g., HeLa) with 48-hour incubation .

- Receptor Binding: Radioligand displacement assays for GPCRs (e.g., CB1/CB2) .

Advanced: How to reconcile discrepancies between docking predictions and experimental IC₅₀ values?

Methodological Answer:

- Conformational Sampling: Generate multiple ligand conformers (e.g., using OMEGA) to account for flexibility .

- Solvent Effects: Run molecular dynamics (MD) simulations (AMBER) to model aqueous environments .

- Post-Docking Analysis: Calculate binding free energy (MM-GBSA) and compare with experimental ΔG .

- Experimental Validation: Synthesize analogs with modified substituents (e.g., replacing fluorophenyl with chlorophenyl) to test SAR .

Advanced: What computational methods evaluate the fluorophenyl group’s electronic impact on bioactivity?

Methodological Answer:

- DFT Calculations: Compute electrostatic potential maps (B3LYP/6-311+G**) to identify electron-deficient regions .

- Hammett Analysis: Correlate σ values of substituents (e.g., -F vs. -Cl) with activity trends .

- MD Simulations: Track fluorophenyl interactions in binding pockets over 100-ns trajectories .

Basic: How to assign substituent positions using 2D NMR techniques?

Methodological Answer:

- COSY: Identify vicinal coupling between pyrazole C-H and thiazole methyl groups .

- HSQC: Correlate ¹H (δ 2.5 ppm) with ¹³C signals (δ 25–30 ppm) for methyl groups .

- NOESY: Detect spatial proximity between fluorophenyl protons and pyrazole N-methyl .

Advanced: How to design SAR studies targeting the thiazole-ethyl linker?

Methodological Answer:

- Analog Synthesis: Replace ethyl with propyl or cyclic linkers via alkylation with 1,3-dibromopropane .

- Bioisosteres: Substitute thiazole with oxazole or imidazole rings .

- Activity Profiling: Compare IC₅₀ values across analogs to quantify linker length/rigidity effects .

Advanced: Which computational tools predict metabolic stability of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.